D-Psicose can be found naturally in small quantities in certain foods such as figs and raisins. It is classified as a ketose sugar due to the presence of a keto group in its structure. The production of D-psicose is primarily achieved through enzymatic conversion from D-fructose using specific enzymes like D-psicose 3-epimerase.
The synthesis of D-psicose typically involves the enzymatic isomerization of D-fructose. The most common method utilizes the enzyme D-psicose 3-epimerase, which catalyzes the conversion under controlled conditions:
D-Psicose has the molecular formula and a molar mass of approximately 180.18 g/mol. Its structure features a six-carbon backbone with a keto group at C2:
The stereochemistry of D-psicose is defined by its specific configuration at each chiral center, particularly at C3 where it differs from D-fructose.
The primary chemical reaction involving D-psicose is its formation from D-fructose via epimerization:
The mechanism through which D-psicose is produced involves several steps:
Kinetic studies have shown that optimal conditions for enzyme activity include specific pH and temperature ranges that maximize conversion rates .
D-Psicose exhibits several notable physical and chemical properties:
Additional analyses show that it behaves similarly to other sugars in terms of reactivity but has unique properties that make it desirable for various applications.
D-Psicose has several promising applications in scientific research and industry:
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